molecular formula C21H21ClN2O3 B2969921 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one CAS No. 859858-18-7

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one

Cat. No. B2969921
CAS RN: 859858-18-7
M. Wt: 384.86
InChI Key: JVOKCGHVQSXQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally designed as a potential anticancer drug due to its ability to block the EGFR signaling pathway. However, AG-1478 has also been found to have potential applications in other areas of scientific research.

Scientific Research Applications

Antibacterial Activity

The piperazine moiety is known for its incorporation into biologically active compounds, which can exhibit antibacterial properties. The presence of the piperazine ring in the structure of this compound suggests potential for antibacterial application. This is supported by research on similar compounds with piperazine components that have shown promising antibacterial activity .

Antifungal Activity

While some derivatives may not exhibit antifungal activity against certain strains, modifications in the piperazine structure have led to compounds that display fungicidal activity against specific fungal strains. This indicates that with structural optimization, the subject compound could be developed for antifungal applications .

Antipsychotic and Antidepressant Effects

Compounds containing the piperazine ring have been used in the treatment of various psychological disorders. They serve as antipsychotic and antidepressant drugs due to their ability to interact with neurotransmitter receptors. The compound could be explored for similar neuropsychiatric applications .

Anti-inflammatory Properties

Piperazine derivatives are also known for their anti-inflammatory effects. The compound’s structure, which includes a piperazine ring, suggests it may be useful in the development of new anti-inflammatory agents .

Antitumor and Antidiabetic Drugs

The versatility of the piperazine ring extends to its use in antitumor and antidiabetic drugs. Its incorporation into new compounds could lead to the development of novel medications for treating cancer and diabetes .

Dopamine D4 Receptor Ligand

The compound has been identified as a high-affinity and selective ligand for the dopamine D4 receptor. This makes it a potential candidate for research into Parkinson’s and Alzheimer’s disease treatments, as well as other conditions related to dopamine dysregulation .

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-5-6-19-15(11-21(25)27-20(19)13-18)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKCGHVQSXQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one

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